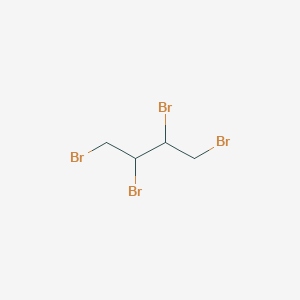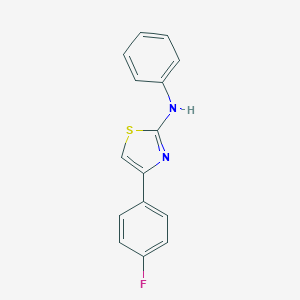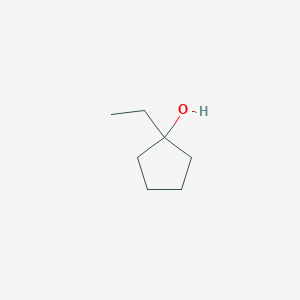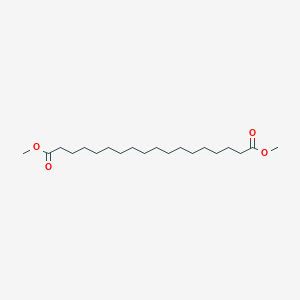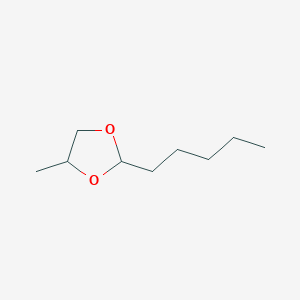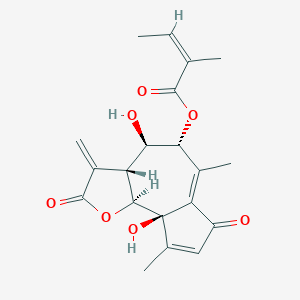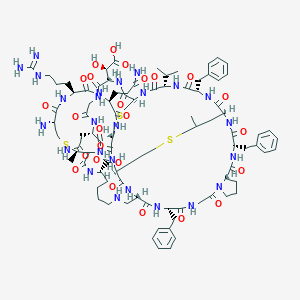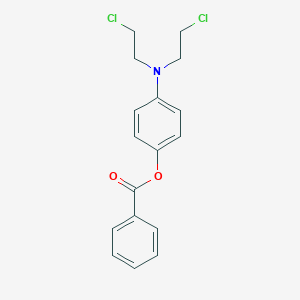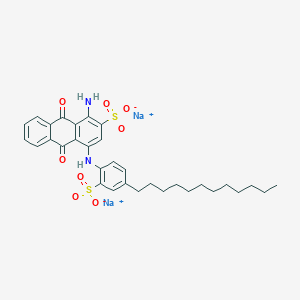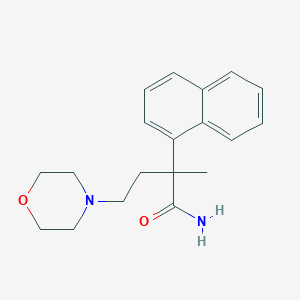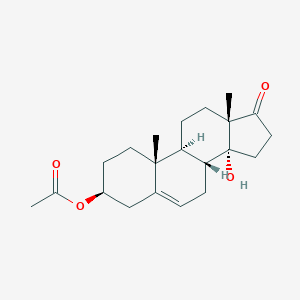
Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-, also known as 14-acetoxy-3β-hydroxyandrost-5-en-17-one, is a synthetic steroid hormone. It is a derivative of the natural hormone testosterone and has been widely studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one is not fully understood. However, it is believed to act as an androgen receptor agonist, meaning that it binds to and activates the androgen receptor in cells. This activation can lead to a variety of physiological effects, including increased muscle growth and bone density.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one are varied and depend on the dose and duration of exposure. Some of the reported effects include increased muscle growth, increased bone density, and improved insulin sensitivity. Additionally, it has been shown to have anti-inflammatory effects and may play a role in the regulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one in lab experiments is its ability to activate the androgen receptor, which can lead to a variety of physiological effects. Additionally, it is a synthetic compound, which means that its purity and potency can be tightly controlled. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one. One area of interest is its potential use in the treatment of breast cancer and other hormone-related cancers. Additionally, it may have potential as a treatment for osteoporosis and other bone-related conditions. Further research is also needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one involves the conversion of dehydroepiandrosterone (DHEA) to 14-hydroxy-DHEA, followed by acetylation of the hydroxyl group at position 14. The resulting compound is then oxidized at position 3 to yield Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one.
Applications De Recherche Scientifique
Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as well as its effects on bone metabolism and muscle growth. Additionally, it has been investigated for its potential use in the treatment of breast cancer and other hormone-related cancers.
Propriétés
Numéro CAS |
1443-89-6 |
|---|---|
Nom du produit |
Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)- |
Formule moléculaire |
C21H30O4 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14R)-14-hydroxy-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O4/c1-13(22)25-15-6-9-19(2)14(12-15)4-5-17-16(19)7-10-20(3)18(23)8-11-21(17,20)24/h4,15-17,24H,5-12H2,1-3H3/t15-,16-,17+,19-,20+,21+/m0/s1 |
Clé InChI |
CILYEVDVHHCNDN-XCPHWNSOSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4(C(=O)CC[C@]4([C@@H]3CC=C2C1)O)C)C |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(=O)CCC4(C3CC=C2C1)O)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(=O)CCC4(C3CC=C2C1)O)C)C |
Synonymes |
3β-Acetyloxy-14-hydroxyandrost-5-en-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



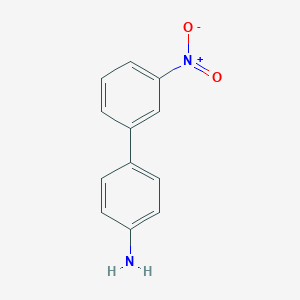
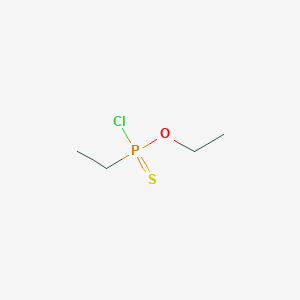
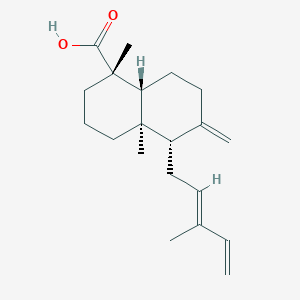
![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)
